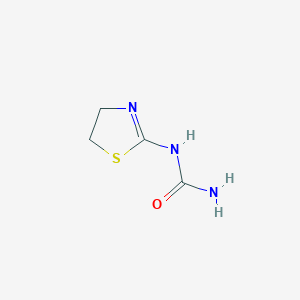

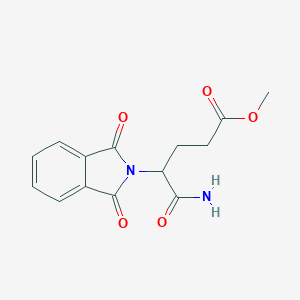

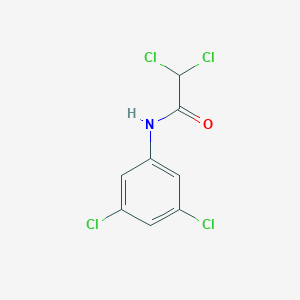

![molecular formula C14H18 B101615 [2-(Cyclohex-1-en-1-yl)ethyl]benzene CAS No. 15232-90-3](/img/structure/B101615.png)

[2-(Cyclohex-1-en-1-yl)ethyl]benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[2-(Cyclohex-1-en-1-yl)ethyl]benzene, also known as styrene oxide, is a colorless liquid that is widely used in the chemical industry for the production of plastics, resins, and synthetic rubber. It is a versatile compound that can be easily modified to produce a wide range of products. Despite its widespread use, there is limited research on the biological and physiological effects of styrene oxide.

Wirkmechanismus

Styrene oxide is metabolized in the liver to form [2-(Cyclohex-1-en-1-yl)ethyl]benzene glycol, which is further metabolized to form mandelic acid. Mandelic acid is excreted in the urine, making it a useful biomarker for exposure to [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide. The mechanism of action of [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide is not fully understood, but it is believed to induce DNA damage by forming adducts with DNA bases. It also induces oxidative stress by generating reactive oxygen species and depleting cellular antioxidants.

Biochemische Und Physiologische Effekte

Styrene oxide has been shown to have toxic effects on a variety of organs and systems. In animal studies, exposure to [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide has been shown to cause liver damage, kidney damage, and reproductive toxicity. It has also been shown to induce oxidative stress and inflammation in cells. In humans, exposure to [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide has been associated with an increased risk of cancer, particularly leukemia and lymphoma.

Vorteile Und Einschränkungen Für Laborexperimente

Styrene oxide is a useful compound for studying the effects of epoxides on biological systems. It is relatively easy to synthesize and can be modified to produce a wide range of derivatives. However, its toxicity limits its use in certain experiments, particularly those involving live animals. Styrene oxide is also highly reactive and can form adducts with proteins and DNA, which can complicate data interpretation.

Zukünftige Richtungen

There is still much to be learned about the biological and physiological effects of [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide. Future research should focus on understanding the mechanisms of DNA damage and oxidative stress induced by [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide. Studies should also investigate the potential for [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide to cause epigenetic changes and alter gene expression. Finally, there is a need for more research on the long-term effects of [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide exposure on human health.

Synthesemethoden

Styrene oxide is synthesized by the epoxidation of [2-(Cyclohex-1-en-1-yl)ethyl]benzene using a variety of oxidizing agents such as peracids, hydrogen peroxide, and m-chloroperbenzoic acid. The most commonly used method is the reaction of [2-(Cyclohex-1-en-1-yl)ethyl]benzene with peracetic acid in the presence of a catalyst such as sodium acetate or sulfuric acid. The reaction takes place at room temperature and produces high yields of [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide.

Wissenschaftliche Forschungsanwendungen

Styrene oxide has been extensively studied for its potential use as a monomer in the production of polymers and resins. It is also used as a solvent in the paint and coatings industry. In recent years, there has been growing interest in the biological and physiological effects of [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide. Studies have shown that [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide can induce DNA damage, oxidative stress, and inflammation in cells. It has also been shown to have toxic effects on the liver, kidney, and reproductive system.

Eigenschaften

CAS-Nummer |

15232-90-3 |

|---|---|

Produktname |

[2-(Cyclohex-1-en-1-yl)ethyl]benzene |

Molekularformel |

C14H18 |

Molekulargewicht |

186.29 g/mol |

IUPAC-Name |

2-(cyclohexen-1-yl)ethylbenzene |

InChI |

InChI=1S/C14H18/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1,3-4,7-9H,2,5-6,10-12H2 |

InChI-Schlüssel |

APWDPJUVRJERLI-UHFFFAOYSA-N |

SMILES |

C1CCC(=CC1)CCC2=CC=CC=C2 |

Kanonische SMILES |

C1CCC(=CC1)CCC2=CC=CC=C2 |

Andere CAS-Nummern |

15232-90-3 |

Synonyme |

2-(1-cyclohexenyl)ethylbenzene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

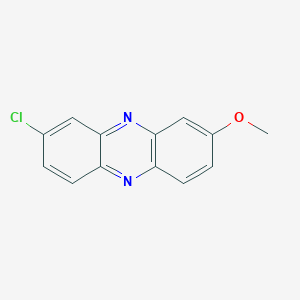

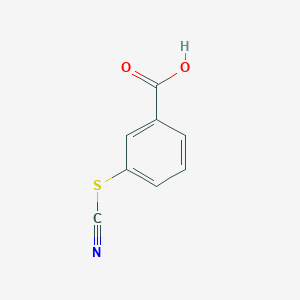

![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)